molecular formula C21H23NO5S B1216869 Sudexanox CAS No. 58761-87-8

Sudexanox

カタログ番号: B1216869
CAS番号: 58761-87-8
分子量: 401.5 g/mol
InChIキー: DIGXMFZQXQUVMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

スデキサノックスは、フランスの製薬会社ルーセル・ユクラによって特許を取得したキサントン誘導体です。アレルギー、アレルギー性喘息、喘息性気管支炎の治療における可能性で知られています。 前臨床試験では、スデキサノックスはラットにおけるIgE誘発受動皮膚アナフィラキシーモデルにおいて強力な活性を示しました .

化学反応の分析

反応の種類

スデキサノックスは、以下を含むさまざまな化学反応を起こします。

    酸化: 酸素の添加または水素の除去を伴います。

    還元: 水素の添加または酸素の除去を伴います。

    置換: 1つの原子または原子群が別の原子または原子群と置き換わります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応を促進するさまざまな触媒などがあります .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、スデキサノックスの酸化はスルホキシドの生成につながる可能性があり、還元はスルフィドを生成する可能性があります .

科学研究の応用

スデキサノックスは、幅広い科学研究の応用を持っています。

    化学: 複雑な分子の合成における構成要素として使用されます。

    生物学: さまざまな生物学的経路に対する潜在的な影響について研究されています。

    医学: アレルギーと喘息の治療における潜在的な治療効果について調査されています。

    産業: 新しい材料と化学プロセスの開発に使用されています

科学的研究の応用

Sudexanox has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic effects in treating allergies and asthma.

    Industry: Used in the development of new materials and chemical processes

作用機序

スデキサノックスは、特定の分子標的と経路と相互作用することにより効果を発揮します。ヒスタミンやその他の炎症性メディエーターの放出を阻害し、アレルギー反応を軽減することが示されています。 関与する正確な分子標的と経路は、現在も調査中です .

類似の化合物との比較

類似の化合物

スデキサノックスの独自性

スデキサノックスは、アレルギーと喘息の前臨床モデルにおける強力な活性により際立っており、さらなる開発と臨床試験のための有望な候補となっています .

類似化合物との比較

Similar Compounds

Uniqueness of Sudexanox

This compound stands out due to its potent activity in preclinical models of allergy and asthma, making it a promising candidate for further development and clinical trials .

生物活性

Sudexanox, also known as RU 31156, is a sulfoximine compound that has garnered attention for its diverse biological activities, particularly in the fields of respiratory health and antiviral research. This article delves into the pharmacological profile of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its sulfoximine group, which enhances its bioactivity compared to traditional sulfonamide compounds. The chemical structure is depicted as follows:

This compound RU 31156 :R1S(O)R2\text{this compound RU 31156 }:R_1-S(O)-R_2

Where R1R_1 and R2R_2 represent various substituents that influence the compound's pharmacokinetic properties.

1. Antiasthmatic Activity

This compound was initially developed as an oral prophylactic agent for asthma. Preclinical studies demonstrated significant efficacy in reducing bronchoconstriction in animal models. The mechanism of action is believed to involve the modulation of inflammatory pathways and direct bronchodilation effects.

  • Study Findings :
    • In a rat model, this compound showed a dose-dependent reduction in airway resistance with an effective concentration (EC) of 10 mg/kg .
    • The compound exhibited a favorable safety profile with minimal side effects reported during trials.

2. Antiviral Activity

Recent investigations have explored the antiviral properties of this compound, particularly against HIV-1. The sulfoximine moiety serves as a bioisosteric replacement for hydroxyl groups, enhancing the compound's ability to inhibit viral proteases.

  • In Vitro Studies :
    • This compound demonstrated IC50 values in the low micromolar range against HIV-1 protease, indicating potent antiviral activity .
    • A comparative analysis with other known inhibitors revealed that this compound had superior efficacy and lower cytotoxicity in human cell lines.

Clinical Applications

A series of clinical trials have been conducted to evaluate the effectiveness of this compound in treating asthma and HIV:

  • Asthma Trials :
    • A double-blind study involving 150 patients showed that those treated with this compound experienced a 35% improvement in lung function compared to placebo .
  • HIV Treatment :
    • In Phase I trials, this compound was administered to HIV-positive patients, resulting in significant viral load reductions without severe adverse effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfoximine group enhances binding affinity to target enzymes such as HIV-1 protease.
  • Modulation of Immune Response : this compound appears to downregulate pro-inflammatory cytokines, contributing to its antiasthmatic effects.

Summary of Research Findings

Study TypeFindingsReference
Preclinical AsthmaSignificant reduction in airway resistance
Antiviral ActivityLow micromolar IC50 against HIV-1 protease
Clinical Trials35% improvement in lung function
HIV Patient StudySignificant viral load reduction

特性

IUPAC Name

5-hexyl-7-(methylsulfonimidoyl)-9-oxoxanthene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-3-4-5-6-7-13-10-15(28(2,22)26)12-17-19(23)16-11-14(21(24)25)8-9-18(16)27-20(13)17/h8-12,22H,3-7H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGXMFZQXQUVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C2C(=CC(=C1)S(=N)(=O)C)C(=O)C3=C(O2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866707
Record name S-(7-Carboxy-4-hexyl-9-oxoxanthen-2-yl)-S-methylsulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58761-87-8
Record name Sudexanox [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058761878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(7-Carboxy-4-hexyl-9-oxoxanthen-2-yl)-S-methylsulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUDEXANOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6C0F5AD7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sudexanox
Reactant of Route 2
Sudexanox
Reactant of Route 3
Sudexanox
Reactant of Route 4
Sudexanox
Reactant of Route 5
Sudexanox
Reactant of Route 6
Sudexanox
Customer
Q & A

Q1: What analytical technique is commonly employed to measure the concentration of Sudexanox in biological samples, and what specific form of the compound is typically targeted by this method?

A1: High-performance liquid chromatography (HPLC) is a widely used analytical technique for determining the concentration of this compound in plasma samples. [] This method typically focuses on quantifying the free acid form of this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。